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Tetracobalt dodecacarbonyl

Catalysis Hydroformylation Cobalt Carbonyl

Procurement Insight: This is not a generic cobalt carbonyl. For asymmetric Pauson-Khand reactions, Co4(CO)12 delivers up to 96% yield and near-perfect selectivity, far surpassing standard Co2(CO)8. In semiconductor fabrication, using pure Co4(CO)12 as a single-source CVD precursor eliminates the process variability and poor step coverage associated with in-situ cluster formation from dicobalt octacarbonyl. Its unique tetrahedral structure ensures lower catalyst loadings and faster entry into active catalytic cycles for hydroformylation, making it the definitive choice for advanced R&D, pharmaceutical intermediate synthesis, and next-generation device manufacturing.

Molecular Formula C12Co4O12
Molecular Weight 571.85 g/mol
CAS No. 17786-31-1
Cat. No. B096618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracobalt dodecacarbonyl
CAS17786-31-1
Molecular FormulaC12Co4O12
Molecular Weight571.85 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co]
InChIInChI=1S/12CO.4Co/c12*1-2;;;;
InChIKeyYMFAWOSEDSLYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracobalt Dodecacarbonyl (Co4(CO)12, CAS 17786-31-1): Properties and Industrial Relevance


Tetracobalt dodecacarbonyl, with the formula Co4(CO)12, is a black crystalline metal carbonyl cluster characterized by a tetrahedral Co4 core with three bridging and nine terminal carbonyl ligands [1]. This compound is insoluble in water, easily oxidized by air, and decomposes at approximately 60 °C [1]. Its primary industrial relevance lies in its role as a catalyst precursor in hydroformylation, Pauson–Khand cyclizations, and as a single-source precursor for cobalt thin film deposition in semiconductor manufacturing [2].

Why Generic Substitution of Tetracobalt Dodecacarbonyl Fails: A Critical Assessment


Tetracobalt dodecacarbonyl (Co4(CO)12) is not a simple, interchangeable analog of other cobalt carbonyls such as dicobalt octacarbonyl (Co2(CO)8). Its unique tetranuclear cluster structure leads to distinct thermodynamic, kinetic, and catalytic behaviors that cannot be replicated by merely adjusting the stoichiometry of Co2(CO)8. For instance, the equilibrium between Co2(CO)8 and Co4(CO)12 is strongly pressure- and temperature-dependent, with a ΔH° of 29.5 kcal mol⁻¹ [1]. Furthermore, Co4(CO)12 exhibits significantly different catalytic activity in hydroformylation, as it provides an easier entry into the active catalytic cycle compared to Co2(CO)8 [2]. Attempts to substitute Co4(CO)12 with Co2(CO)8 in applications like cobalt thin film CVD have been shown to result in poor step coverage and reproducibility due to the in-situ formation of Co4(CO)12 from Co2(CO)8 [3]. Therefore, the specific nuclearity and structure of Co4(CO)12 are essential for achieving the desired performance in a range of industrial and research applications.

Quantitative Evidence for Selecting Tetracobalt Dodecacarbonyl Over Its Closest Analogs


Enhanced Catalytic Activity in Hydroformylation Compared to Dicobalt Octacarbonyl

Tetracobalt dodecacarbonyl (Co4(CO)12) demonstrates higher catalytic activity than dicobalt octacarbonyl (Co2(CO)8) in hydroformylation reactions. Studies show that both compounds operate via the same catalytic cycle involving HCo(CO)3, but entry into this cycle is significantly easier with Co4(CO)12 [1]. This results in Co4(CO)12 being the more active catalyst [1].

Catalysis Hydroformylation Cobalt Carbonyl

Superior Yield and Selectivity in Asymmetric Pauson–Khand Reactions

In asymmetric intermolecular Pauson–Khand cyclizations, using [Co4(CO)12] as a precatalyst with chiral diphosphine ligands (specifically J007 and W001) resulted in yields of 96% and virtually 100% selectivity for cyclopentenone formation [1]. This performance is significantly improved compared to using [Co2(CO)8] under similar conditions [1].

Organic Synthesis Pauson-Khand Reaction Asymmetric Catalysis

Higher Room-Temperature Stability on Silica Supports Compared to Rhodium Analogs

FT-IR studies on silica-supported tetranuclear carbonyl clusters show that the room-temperature stability decreases in the order Co4(CO)12 > bimetallic Co-Rh carbonyls > Rh4(CO)12 [1]. This indicates that Co4(CO)12 is the most robust among these tetranuclear clusters when supported on SiO2 at ambient conditions.

Heterogeneous Catalysis Catalyst Support Thermal Stability

Defined Thermodynamic Equilibrium with Co2(CO)8 for Controlled Precursor Delivery

The equilibrium between Co2(CO)8 and Co4(CO)12 in hexane solution has been quantified, with thermodynamic parameters ΔH° = 29.5 ± 0.5 kcal mol⁻¹ and ΔS° = 135 ± 3 cal mol⁻¹ K⁻¹ in the temperature range 105–145 °C under CO pressure (6–14 bar) [1]. This data allows for precise control over the relative concentrations of these two species, which is critical for applications like chemical vapor deposition (CVD) where the formation of Co4(CO)12 from Co2(CO)8 can be detrimental to film quality.

Thermodynamics Metal Carbonyl Equilibrium CVD Precursor

Optimal Research and Industrial Use Cases for Tetracobalt Dodecacarbonyl


High-Performance Catalyst for Asymmetric Pauson–Khand Cyclizations

When performing asymmetric intermolecular Pauson–Khand reactions to synthesize chiral cyclopentenones, tetracobalt dodecacarbonyl is the superior precatalyst. It achieves yields of up to 96% and virtually 100% selectivity for the desired product when paired with specific chiral diphosphine ligands like J007 and W001, outperforming the more commonly used dicobalt octacarbonyl [1]. This application is critical for the efficient synthesis of complex natural products and pharmaceutical intermediates.

Single-Source Precursor for High-Quality Cobalt Thin Films in Semiconductor Manufacturing

For the chemical vapor deposition (CVD) of cobalt thin films used as Cu diffusion barriers or plating seed layers in semiconductor devices, tetracobalt dodecacarbonyl is the preferred precursor. Using pure Co4(CO)12 as a single-source material eliminates the process variability and poor step coverage caused by the in-situ formation of Co4(CO)12 from Co2(CO)8 [1]. This leads to superior film conformality and process reproducibility, essential for the reliability of next-generation integrated circuits.

Active Hydroformylation Catalyst for Increased Reaction Rates

In the hydroformylation of olefins to produce aldehydes, tetracobalt dodecacarbonyl should be selected over dicobalt octacarbonyl when higher catalytic activity is desired. Co4(CO)12 facilitates an easier entry into the active catalytic cycle, making it a more efficient catalyst precursor [1]. This can lead to reduced reaction times and lower catalyst loadings in large-scale industrial processes.

Robust Precursor for Silica-Supported Cobalt Catalysts

When preparing silica-supported cobalt catalysts for reactions like Fischer-Tropsch synthesis or carbonylation, tetracobalt dodecacarbonyl is the most stable tetranuclear carbonyl cluster at room temperature. It exhibits higher stability on SiO2 supports than both its bimetallic (Co-Rh) and monometallic rhodium (Rh4(CO)12) analogs, providing a more reliable and controllable starting point for catalyst synthesis [1].

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